

TAK-828F: A Comparative Analysis of Cross-Reactivity with ROR α and ROR β

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Compound of Interest

Compound Name: TAK-828F

Cat. No.: B611126

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **TAK-828F**, a potent and selective retinoic acid receptor-related orphan receptor γ (ROR γ) inverse agonist, with ROR α and ROR β . The data presented herein demonstrates the high selectivity of **TAK-828F** for ROR γ , a key target in the treatment of Th17-mediated inflammatory diseases.

Quantitative Cross-Reactivity Data

TAK-828F exhibits significant selectivity for ROR γ over other ROR isoforms. In cell-based functional reporter assays, **TAK-828F** demonstrated potent inverse agonist activity against human and mouse ROR γ . In contrast, it showed no inhibitory effect on the transcriptional activity of human ROR α and ROR β at concentrations up to 10 μ mol/L.^[1] This represents a selectivity of over 5000-fold for ROR γ .^{[2][3][4]}

Target	Species	Assay Type	TAK-828F IC ₅₀
ROR γ	Human	Reporter Gene Assay	6.1 nM ^[5]
ROR γ	Mouse	Reporter Gene Assay	9.5 nM
ROR α	Human	Reporter Gene Assay	>10,000 nM
ROR β	Human	Reporter Gene Assay	>10,000 nM

Experimental Protocols

The cross-reactivity of **TAK-828F** was primarily determined using a cell-based reporter gene assay. The following is a detailed methodology for this key experiment.

ROR Reporter Gene Assay

Objective: To determine the inhibitory activity of **TAK-828F** on the transcriptional activity of human ROR γ t, ROR α , and ROR β .

Cell Line: Jurkat cells (human T-lymphocyte cell line).

Materials:

- Jurkat cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
- Expression vectors for human ROR γ t, human ROR α , and human ROR β
- Reporter vector containing a ROR response element (RORE) upstream of a luciferase reporter gene (e.g., pGL4.28[luc2P/minP/Hygro] with a 3xRORE insert)
- Control vector (e.g., empty pcDNA3.1)
- Electroporation system and cuvettes
- **TAK-828F** compound
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer

Methodology:

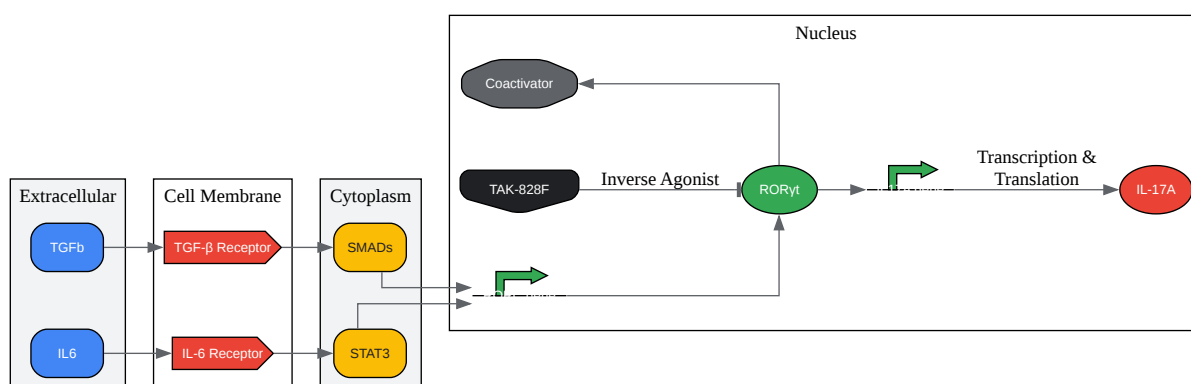
- Cell Culture: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. Cells are maintained in the logarithmic growth phase.

- Transient Transfection:
 - Jurkat cells are harvested and resuspended in serum-free RPMI-1640 medium at a concentration of 1×10^7 cells/mL.
 - For each transfection, 10 µg of the respective ROR expression vector (or empty vector control) and 10 µg of the RORE-luciferase reporter vector are added to an electroporation cuvette.
 - 200 µL of the cell suspension is added to the cuvette and mixed gently.
 - Electroporation is performed using a single pulse at 250 V and 960 µF.
 - Immediately after electroporation, the cells are transferred to a 6-well plate containing pre-warmed complete culture medium and incubated for 24 hours.
- Compound Treatment:
 - After the 24-hour incubation, the transfected cells are treated with various concentrations of **TAK-828F** or vehicle (DMSO) for an additional 24 hours.
- Luciferase Assay:
 - Following compound treatment, the cells are harvested and lysed according to the manufacturer's protocol for the luciferase assay system.
 - The cell lysate is transferred to a white, opaque 96-well plate.
 - Luciferase assay reagent is added to each well, and luminescence is measured using a luminometer.
- Data Analysis:
 - The relative luciferase units (RLU) are determined for each concentration of **TAK-828F**.
 - The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

RORyt Signaling Pathway

The following diagram illustrates the signaling pathway of RORyt, the primary target of **TAK-828F**. RORyt is a master regulator of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines like IL-17A.

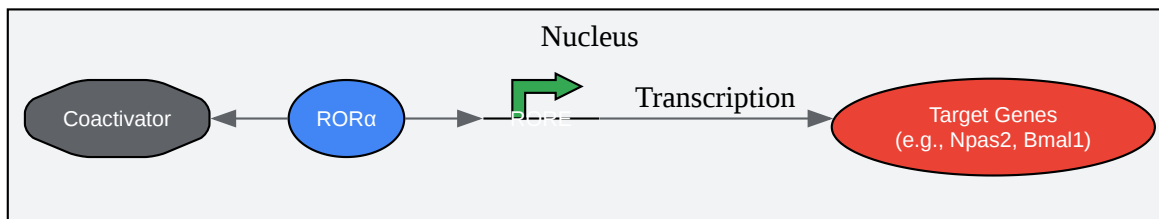


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Caption: RORyt signaling pathway leading to IL-17A production.

ROR α Signaling Pathway

ROR α is involved in various physiological processes, including development, metabolism, and the regulation of circadian rhythm. Its signaling pathway involves the transcriptional regulation of target genes through ROR response elements (ROREs).

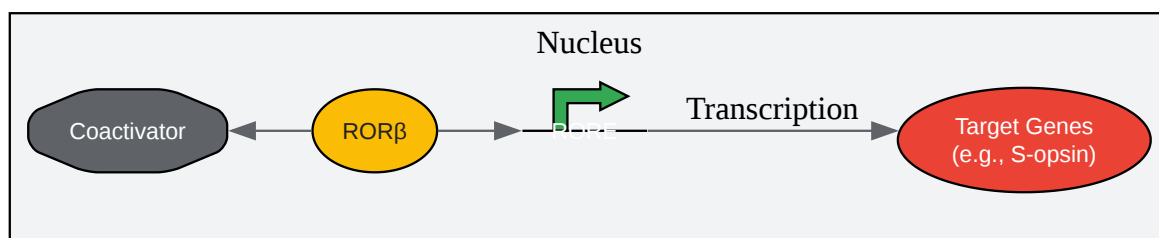


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Caption: Simplified RORα signaling pathway.

RORβ Signaling Pathway

RORβ plays a crucial role in the development of the central nervous system, particularly in the retina and cerebral cortex, and is also involved in circadian rhythm.

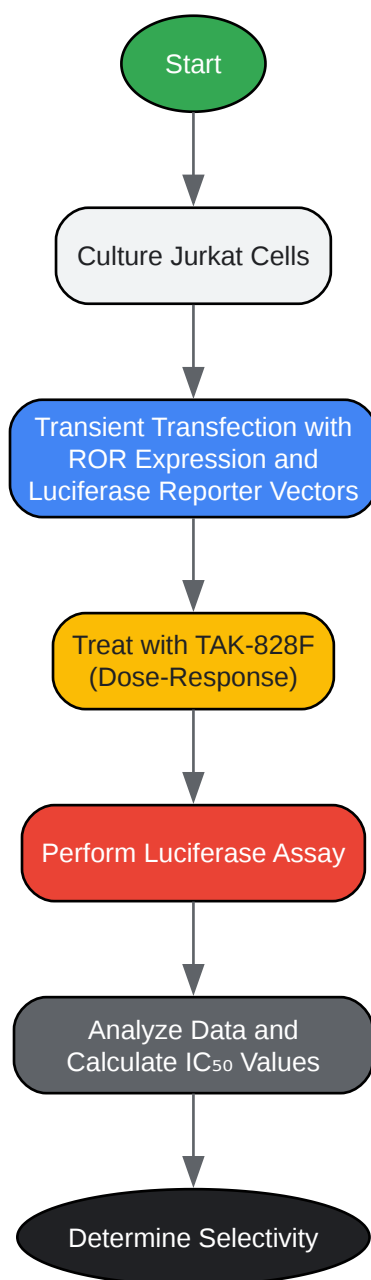


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Caption: Simplified RORβ signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the logical workflow for assessing the cross-reactivity of a compound like **TAK-828F** against different ROR isoforms.



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Caption: Workflow for ROR cross-reactivity assessment.

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